6-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-11-1-4(12-5)6(13)14/h1-2H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLLOAGLCLCHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)OCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually catalyzed by a suitable acid or base to facilitate the formation of the trifluoroethoxy group. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product .
Chemical Reactions Analysis
6-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Scientific Research Applications
Medicinal Chemistry
The presence of the pyrazine ring and the carboxylic acid group in 6-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid suggests its potential as a pharmacophore in drug design. Research indicates that similar compounds exhibit significant biological activities:
- Alzheimer's Disease Treatment : The compound has been investigated for its ability to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is implicated in the pathogenesis of Alzheimer's Disease. Inhibition of BACE-1 can potentially reduce amyloid plaque formation in the brain, thus offering a therapeutic strategy against neurodegeneration .
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may have anticancer effects. In vitro studies have indicated that compounds with similar structures can inhibit the growth of cancer cell lines, including A549 lung carcinoma cells, by inducing apoptosis and cell cycle arrest.
Diabetes Management
Research has also highlighted the role of BACE-1 and BACE-2 in metabolic disorders such as diabetes. Inhibition of these enzymes may help manage conditions related to β-cell mass and function. Compounds like this compound could be explored for their potential to modulate these pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine-Based Analogues
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid
- Structure : Replaces the trifluoroethoxy group with a pentafluoroethyl (-CF₂CF₃) group.
- Properties: Increased lipophilicity (logP) due to additional fluorine atoms.
- Synthesis : Likely synthesized via nucleophilic substitution or coupling reactions, similar to trifluoroethoxy derivatives .
3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid
- Structure : Chlorine atoms at positions 3 and 5, ethyl group at position 4.
- Properties : Chlorine increases molecular weight (MW = 249.6 g/mol) and introduces steric hindrance. The ethyl group enhances hydrophobicity compared to trifluoroethoxy .
- Applications : Chlorinated pyrazines are common intermediates in herbicide synthesis .
Methyl pyrazine-2-carboxylate
- Structure : Methyl ester (-COOCH₃) instead of carboxylic acid.
- Properties : Higher volatility and lower acidity (pKa ~5.5 vs. ~2.5 for carboxylic acid). Esters are intermediates in prodrug design .
- Reactivity : Easily hydrolyzed to the carboxylic acid under acidic or basic conditions .
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine
Pyridine-Based Analogues
6-(2,2,2-Trifluoroethoxy)nicotinic acid (pyridine-3-carboxylic acid)
- Structure : Pyridine ring with trifluoroethoxy at position 6 and carboxylic acid at position 3.
- Properties : MW = 221.13 g/mol, mp = 174°C (nicotinic acid derivative) .
- Bioactivity : Nicotinic acid derivatives are explored for anti-inflammatory and antimicrobial activity .
6-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
- Structure : Carboxylic acid at position 2 of pyridine.
- Electronic Effects : Altered charge distribution compared to pyrazine analogues, affecting solubility and target interactions .
Biological Activity
6-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antimycobacterial, antifungal, and antioxidant properties, supported by various research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazine ring substituted with a trifluoroethoxy group and a carboxylic acid moiety. This structural configuration is believed to influence its biological activity significantly.
Antimycobacterial Activity
Research has demonstrated that derivatives of pyrazine-2-carboxylic acid exhibit promising antimycobacterial activity against Mycobacterium tuberculosis. Specifically, studies have highlighted the following points:
- Inhibition Rates : The compound showed varying degrees of inhibition against M. tuberculosis, with some derivatives achieving up to 72% inhibition .
- Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited low MIC values, indicating strong activity. For instance, compounds structurally similar to this compound have been reported with MIC values as low as 1.56 μg/mL .
Table 1: Antimycobacterial Activity of Pyrazine Derivatives
| Compound | MIC (μg/mL) | % Inhibition |
|---|---|---|
| This compound | TBD | TBD |
| 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid | 1.56 | High |
| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | 3.13 | Moderate |
Antifungal Activity
The antifungal properties of pyrazine derivatives have also been investigated. While specific data on this compound is limited, related compounds have shown moderate antifungal activity against various fungal strains .
Antioxidant Activity
In addition to its antimicrobial properties, the compound has been evaluated for antioxidant activity. Some studies suggest that derivatives containing the pyrazine structure may exhibit significant antioxidant effects due to their ability to scavenge free radicals .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Research has indicated that modifications in the substituents on the pyrazine ring can lead to enhanced activity against specific pathogens. For example:
- Lipophilicity : Increased lipophilicity has been correlated with improved antimycobacterial efficacy .
- Substituent Variations : The introduction of various functional groups has shown to affect both the potency and spectrum of activity against M. tuberculosis and other pathogens .
Case Studies
Several case studies highlight the effectiveness of pyrazine derivatives in clinical settings:
- Study on Antimycobacterial Efficacy : A study evaluated a series of substituted pyrazine derivatives for their ability to inhibit M. tuberculosis. The results indicated that certain compounds had significantly lower MIC values compared to standard treatments .
- Antioxidant Evaluation : Another study focused on the antioxidant properties of these compounds, demonstrating their potential in reducing oxidative stress in cellular models .
Q & A
Q. What are the standard synthetic routes for 6-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves functionalization of pyrazine-2-carboxylic acid precursors. For example, KMnO₄ oxidation of substituted pyrazine intermediates (e.g., 3,5,6-trimethylpyrazine derivatives) under controlled temperatures (55°C, 24h) can yield carboxylic acid moieties . Trifluoroethoxy groups are introduced via nucleophilic substitution or coupling reactions using 2,2,2-trifluoroethylating agents. Evidence from related trifluoroethoxy-phenyl derivatives highlights the use of esterification and condensation reactions with aldehydes/acetophenones to append functional groups .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a multi-technique approach:
- ¹H/¹³C-NMR : Confirm trifluoroethoxy group integration (δ ~4.5–4.8 ppm for -OCH₂CF₃; δ ~120–125 ppm for CF₃ in ¹³C) and pyrazine ring protons (δ ~8.5–9.5 ppm) .
- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
Q. What intermediates are critical in its synthesis?
- Methodological Answer : Key intermediates include:
- 2-(Chloromethyl)-3,5,6-trimethylpyrazine : Used to introduce methyl groups and facilitate subsequent oxidation .
- 2,5-Bis(trifluoroethoxy)benzohydrazide : A model intermediate for derivatization via hydrazone formation and cyclization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in trifluoroethoxy group incorporation?
- Methodological Answer :
- Temperature Control : Maintain <60°C to prevent decomposition of trifluoroethylating agents.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of pyrazine intermediates .
Q. What protocols assess plasma stability for preclinical druggability studies?
- Methodological Answer :
- In Vitro Plasma Incubation : Incubate the compound in rat plasma (37°C, 24h) and monitor degradation via HPLC or LC-MS. Calculate half-life (t₁/₂) and compare to reference compounds (e.g., T-VA derivatives) .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydrolyzed products (e.g., loss of trifluoroethoxy groups) .
Q. What derivatization strategies enhance biological activity?
- Methodological Answer :
- Hydrazone Formation : Condense with aldehydes/ketones to create hydrazones, which can cyclize into 1,3,4-oxadiazoles or thiazolidinones under reflux with acetic anhydride/thioglycolic acid .
- Amide Coupling : React with amines (e.g., substituted anilines) using coupling agents (e.g., EDC/HOBt) to improve target binding .
Q. How can computational modeling predict its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., Aurora kinase A or VEGFR-2). Validate with in vitro assays .
- QSAR Studies : Correlate substituent effects (e.g., trifluoroethoxy vs. methoxy) with activity using descriptors like logP and polar surface area .
Q. How to resolve contradictions in spectral data across synthesis batches?
- Methodological Answer :
- Batch Comparison : Analyze NMR/IR spectra for batch-to-batch consistency; impurities (e.g., unreacted starting materials) may explain discrepancies.
- X-ray Crystallography : Resolve ambiguous proton environments by determining the crystal structure of a pure sample .
Q. What challenges arise in X-ray crystallography for this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to obtain diffraction-quality crystals.
- Thermal Motion : Address disorder in trifluoroethoxy groups via restrained refinement (e.g., ISOR/SIMU in SHELXL) .
Q. How to perform comparative bioactivity analysis of derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
